Taranabant

Catalog No.
S544561
CAS No.
701977-09-5
M.F
C27H25ClF3N3O2
M. Wt
516.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taranabant

CAS Number

701977-09-5

Product Name

Taranabant

IUPAC Name

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[[5-(trifluoromethyl)-2-pyridinyl]oxy]propanamide

Molecular Formula

C27H25ClF3N3O2

Molecular Weight

516.0 g/mol

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1

InChI Key

QLYKJCMUNUWAGO-GAJHUEQPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MK 0364, MK-0364, MK0364, N-(3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide, taranabant

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Isomeric SMILES

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

The exact mass of the compound Taranabant is 515.1587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Taranabant (CAS: 701977-09-5) is an acyclic cannabinoid-1 (CB1) receptor inverse agonist utilized as a quantitative reference standard in neuropharmacological and metabolic research. Characterized by a sub-nanomolar binding affinity (Ki = 0.13 nM for human CB1R) and a >1000-fold selectivity over the CB2 receptor, it provides a highly specific pharmacological tool for isolating CB1-mediated pathways . Unlike earlier cyclic CB1 antagonists, its structural flexibility allows it to stabilize the inactive conformation of the receptor through distinct molecular interactions, making it a critical compound for advanced GPCR structural studies, competitive binding assays, and the development of amorphous solid dispersion formulations for highly lipophilic active pharmaceutical ingredients [1].

Substituting Taranabant with the more common benchmark Rimonabant (SR141716) fundamentally alters receptor interaction kinetics and formulation requirements. While both are CB1 inverse agonists, Rimonabant possesses a rigid cyclic core, whereas Taranabant is acyclic, leading to entirely different hydrogen-bonding profiles within the CB1 orthosteric pocket [1]. Furthermore, Taranabant exhibits an approximately 15- to 30-fold higher in vitro binding affinity and a 10-fold greater in vivo potency in metabolic models compared to Rimonabant [2]. From a processability standpoint, Taranabant's extreme aqueous insolubility necessitates specific amorphous solid dispersion (ASD) techniques for in vivo dosing, meaning standard vehicle protocols optimized for other CB1 ligands will yield inconsistent systemic exposure and irreproducible assay results [3].

Sub-Nanomolar Receptor Binding Affinity

In comparative in vitro binding assays targeting the human CB1 receptor, Taranabant demonstrates exceptionally high affinity, yielding a Ki of 0.13 nM. In contrast, the standard benchmark Rimonabant typically exhibits a Ki in the range of 2.0 to 4.5 nM under similar assay conditions. This represents an approximate 15- to 30-fold quantitative advantage in target affinity.

Evidence DimensionCB1R Binding Affinity (Ki)
Target Compound Data0.13 nM
Comparator Or BaselineRimonabant (~2.0 - 4.5 nM)
Quantified Difference15- to 30-fold higher affinity
ConditionsIn vitro human CB1R competitive binding assay

Enables researchers to use significantly lower concentrations in pharmacological assays, thereby minimizing off-target noise and improving the signal-to-background ratio.

Distinct Hydrogen-Bonding Stabilization of the Inactive State

Mutagenesis and receptor docking studies reveal that Taranabant and Rimonabant stabilize the CB1 receptor's inactive state via mutually exclusive hydrogen-bonding networks. Taranabant forms a critical, high-affinity hydrogen bond with the hydroxyl group of the S(7.39)383 residue. Conversely, Rimonabant fails to interact with S(7.39)383, instead bonding with K(3.28)192 [1].

Evidence DimensionPrimary hydrogen-bond target residue
Target Compound DataBinds S(7.39)383
Comparator Or BaselineRimonabant (Binds K(3.28)192)
Quantified DifferenceDistinct orthosteric anchoring mechanism
ConditionsX-ray crystallography and site-directed mutagenesis mapping

Essential for structural biologists and computational chemists selecting ligands to map specific allosteric or orthosteric domains of the CB1 receptor.

Processability and Solid Dispersion Formulation Requirements

Taranabant is highly insoluble in standard aqueous media, presenting a significant processability challenge for in vivo dosing. To achieve reproducible bioavailability, Taranabant requires formulation into an amorphous solid dispersion (ASD) using concentration-enhancing polymers such as HPMCAS or PVP[1]. Standard aqueous buffering or simple lipid vehicles used for less lipophilic analogs fail to prevent crystallization or phase separation.

Evidence DimensionFormulation matrix requirement for dissolution
Target Compound DataRequires Amorphous Solid Dispersion (ASD) with polymers
Comparator Or BaselineStandard aqueous/lipid vehicles (Crystallization/Phase separation)
Quantified DifferenceTransition from insoluble crystalline state to processable amorphous state
ConditionsIn vitro dissolution and oral bioavailability formulation

Dictates the procurement of specific polymer excipients and the use of specialized spray-drying or hot-melt extrusion equipment for preclinical formulation.

In Vivo Potency in Metabolic Models

In preclinical models of diet-induced obesity (DIO), Taranabant demonstrates a 10-fold higher potency than Rimonabant. Equivalent reductions in food intake and body weight are achieved at significantly lower dose thresholds [1]. This allows for reduced dosing volumes and lower excipient loads in rodent models.

Evidence DimensionIn vivo potency (Metabolic efficacy)
Target Compound Data10-fold higher potency
Comparator Or BaselineRimonabant (Baseline)
Quantified Difference10x reduction in required dose for equivalent efficacy
ConditionsDiet-induced obese (DIO) rat models

Allows for lower API consumption per study and reduces the risk of vehicle-induced toxicity in sensitive in vivo metabolic models.

Ultra-Low Concentration Competitive Binding Assays

Due to its 0.13 nM Ki, Taranabant is an ideal reference standard for competitive displacement assays where minimizing off-target receptor activation is critical. Its use ensures high-fidelity isolation of CB1R-specific responses without the background noise associated with higher-concentration benchmark ligands like Rimonabant.

GPCR Structural Mapping and Mutagenesis Studies

Taranabant's unique reliance on the S(7.39)383 residue for hydrogen bonding makes it an indispensable tool for mapping the inactive conformation of the CB1 receptor. It is specifically procured for site-directed mutagenesis studies to differentiate binding pocket topographies that cyclic analogs cannot probe [1].

Development of Amorphous Solid Dispersion (ASD) Technologies

Because of its extreme aqueous insolubility, Taranabant serves as a rigorous model active pharmaceutical ingredient (API) for formulation scientists developing novel spray-dried or extruded solid dispersions. It is used to benchmark the stabilization efficacy of concentration-enhancing polymers like HPMCAS and PVP[2].

Low-Volume Dosing in Preclinical Metabolic Models

In diet-induced obesity models, Taranabant's 10-fold higher in vivo potency compared to standard inverse agonists allows researchers to administer lower doses. This minimizes the required volume of complex lipid or polymer vehicles, reducing confounding vehicle effects in sensitive metabolic and behavioral readouts[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

515.1587392 Da

Monoisotopic Mass

515.1587392 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X9U622S114

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in obesity.
Obesity

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

701977-09-5

Wikipedia

Taranabant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Fichna J, Sibaev A, Sałaga M, Sobczak M, Storr M. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice. Neurogastroenterol Motil. 2013 Aug;25(8):e550-9. doi: 10.1111/nmo.12158. Epub 2013 May 21. PubMed PMID: 23692073.
2: Schoedel KA, Addy C, Chakraborty B, Rosko K, Dunbar S, Maes A, Chen N, Stoch SA, Wagner J, Chodakewitz J, Sellers EM. Human abuse potential and cognitive effects of taranabant, a cannabinoid 1 receptor inverse agonist: a randomized, double-blind, placebo- and active-controlled, crossover study in recreational polydrug users. J Clin Psychopharmacol. 2012 Aug;32(4):492-502. doi: 10.1097/JCP.0b013e31825d380d. PubMed PMID: 22722508.
3: Karanam B, Addy C, Bateman T, Reddy VB, Li S, Dean D, Li H, Jones A, Schenk D, Zhang AS, Braun M, Freeman A, Flach S, Stoch A, Chodakewitz J, Wagner JA, Kumar S. Metabolism and excretion of [14C]taranabant, a cannabinoid-1 inverse agonist, in humans. Xenobiotica. 2010 Oct;40(10):691-700. doi: 10.3109/00498254.2010.509820. PubMed PMID: 20722472.
4: Kopka IE, Lin LS, Jewell JP, Lanza TJ, Fong TM, Shen CP, Lao ZJ, Ha S, Castonguay LG, Van der Ploeg L, Goulet MT, Hagmann WK. Synthesis and cannabinoid-1 receptor binding affinity of conformationally constrained analogs of taranabant. Bioorg Med Chem Lett. 2010 Aug 15;20(16):4757-61. doi: 10.1016/j.bmcl.2010.06.127. Epub 2010 Jul 1. PubMed PMID: 20643546.
5: Reddy VB, Doss GA, Karanam BV, Samuel K, Lanza TJ Jr, Lin LS, Yu NX, Zhang AS, Raab CE, Stearns RA, Kumar S. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys. Xenobiotica. 2010 Sep;40(9):650-62. doi: 10.3109/00498254.2010.501117. PubMed PMID: 20608842.
6: Li XS, Nielsen J, Cirincione B, Li H, Addy C, Wagner J, Hartford A, Erondu N, Gantz I, Morgan J, Stone J. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist. AAPS J. 2010 Dec;12(4):537-47. doi: 10.1208/s12248-010-9212-2. Epub 2010 Jun 26. PubMed PMID: 20582578; PubMed Central PMCID: PMC2976981.
7: Kipnes MS, Hollander P, Fujioka K, Gantz I, Seck T, Erondu N, Shentu Y, Lu K, Suryawanshi S, Chou M, Johnson-Levonas AO, Heymsfield SB, Shapiro D, Kaufman KD, Amatruda JM. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes. Diabetes Obes Metab. 2010 Jun;12(6):517-31. doi: 10.1111/j.1463-1326.2009.01188.x. PubMed PMID: 20518807.
8: Koch L. Obesity: Taranabant no longer developed as an antiobesity agent. Nat Rev Endocrinol. 2010 Jun;6(6):300. doi: 10.1038/nrendo.2010.56. PubMed PMID: 20518102.
9: Wadden TA, Fujioka K, Toubro S, Gantz I, Erondu NE, Chen M, Suryawanshi S, Carofano W, Johnson-Levonas AO, Shapiro DR, Kaufman KD, Heymsfield SB, Amatruda JM. A randomized trial of lifestyle modification and taranabant for maintaining weight loss achieved with a low-calorie diet. Obesity (Silver Spring). 2010 Dec;18(12):2301-10. doi: 10.1038/oby.2010.67. Epub 2010 Apr 8. PubMed PMID: 20379151.
10: Proietto J, Rissanen A, Harp JB, Erondu N, Yu Q, Suryawanshi S, Jones ME, Johnson-Levonas AO, Heymsfield SB, Kaufman KD, Amatruda JM. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study. Int J Obes (Lond). 2010 Aug;34(8):1243-54. doi: 10.1038/ijo.2010.38. Epub 2010 Mar 9. PubMed PMID: 20212496.
11: Morrison MF, Ceesay P, Gantz I, Kaufman KD, Lines CR. Randomized, controlled, double-blind trial of taranabant for smoking cessation. Psychopharmacology (Berl). 2010 Apr;209(3):245-53. doi: 10.1007/s00213-010-1790-2. Epub 2010 Feb 27. PubMed PMID: 20191360.
12: Aronne LJ, Tonstad S, Moreno M, Gantz I, Erondu N, Suryawanshi S, Molony C, Sieberts S, Nayee J, Meehan AG, Shapiro D, Heymsfield SB, Kaufman KD, Amatruda JM. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study. Int J Obes (Lond). 2010 May;34(5):919-35. doi: 10.1038/ijo.2010.21. Epub 2010 Feb 16. PubMed PMID: 20157323.
13: Martín-García E, Burokas A, Martín M, Berrendero F, Rubí B, Kiesselbach C, Heyne A, Gispert JD, Millán O, Maldonado R. Central and peripheral consequences of the chronic blockade of CB1 cannabinoid receptor with rimonabant or taranabant. J Neurochem. 2010 Mar;112(5):1338-13351. doi: 10.1111/j.1471-4159.2009.06549.x. Epub 2009 Dec 17. PubMed PMID: 20028452.
14: Addy C, Jumes P, Rosko K, Li S, Li H, Maes A, Johnson-Levonas AO, Chodakewitz J, Stoch SA, Wagner JA. Pharmacokinetics, safety, and tolerability of phentermine in healthy participants receiving taranabant, a novel cannabinoid-1 receptor (CB1R) inverse agonist. J Clin Pharmacol. 2009 Oct;49(10):1228-38. doi: 10.1177/0091270009341651. PubMed PMID: 19783715.
15: Denker AE, Morelli G, Vessey LK, Li S, Yuan J, Dunbar S, Lewis NM, Taggart W, Wagner JA. Pharmacokinetics of digoxin in healthy subjects receiving taranabant, a novel cannabinoid-1 receptor inverse agonist. Adv Ther. 2009 Feb;26(2):230-40. doi: 10.1007/s12325-009-0003-z. Epub 2009 Feb 14. PubMed PMID: 19219408.
16: Chen YW, Liu Y, Novak T, Frey L, Campos K, Klapars A, Chen CY, Phenix B. Identification and structural elucidation of process impurities generated in the end-game synthesis of taranabant (MK-0364) via cyanuric chloride. J Pharm Biomed Anal. 2009 Apr 5;49(3):702-10. doi: 10.1016/j.jpba.2009.01.003. Epub 2009 Jan 9. PubMed PMID: 19188037.
17: Schwartz JI, Dunbar S, Yuan J, Li S, Gipson A, Rosko K, Johnson-Levonas AO, Lasseter KC, Addy C, Stoch AS, Wagner JA. Influence of taranabant, a cannabinoid-1 receptor inverse agonist, on pharmacokinetics and pharmacodynamics of warfarin. Adv Ther. 2008 Nov;25(11):1175-90. doi: 10.1007/s12325-008-0116-9. PubMed PMID: 18989636.
18: Schwartz JI, Dunbar S, Yuan J, Li S, Miller DL, Rosko K, Johnson-Levonas AO, Lasseter KC, Wagner JA. Influence of taranabant, an orally active, highly selective, potent cannabinoid-1 receptor (CB1R) inverse agonist, on ethinyl estradiol and norelgestromin plasma pharmacokinetics. J Clin Pharmacol. 2009 Jan;49(1):72-9. doi: 10.1177/0091270008325930. Epub 2008 Oct 20. PubMed PMID: 18936284.
19: Fremming BA, Boyd ST. Taranabant, a novel cannabinoid type 1 receptor inverse agonist. Curr Opin Investig Drugs. 2008 Oct;9(10):1116-29. Review. PubMed PMID: 18821475.
20: Hagmann WK. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Arch Pharm (Weinheim). 2008 Jul;341(7):405-11. doi: 10.1002/ardp.200700255. Review. PubMed PMID: 18574849.

Explore Compound Types